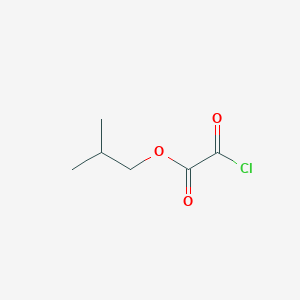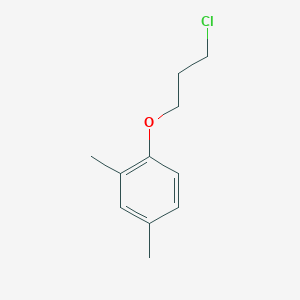![molecular formula C10H19FN2O2 B8678364 Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B8678364.png)
Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C9H18ClFN2O2. It is a white solid with a molecular weight of 240.71 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- typically involves the reaction of (3S,4S)-4-(fluoromethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl [(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel- include:
tert-Butyl [(3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can affect its reactivity and binding properties.
tert-Butyl [(3S,4S)-4-(chloromethyl)pyrrolidin-3-yl]carbamate:
Propiedades
Fórmula molecular |
C10H19FN2O2 |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
Clave InChI |
ZXGCINTUKGZONR-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1CF |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)


![4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol](/img/structure/B8678309.png)



![(2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B8678348.png)
![Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester](/img/structure/B8678355.png)
![N''-[4-(2-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678371.png)
![(4AR,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B8678376.png)

![propyl]carbamic Acid tert-Butyl Ester-d9](/img/structure/B8678398.png)
![2-[(4-Ethylphenyl)methyl]benzoic acid](/img/structure/B8678405.png)
